![molecular formula C19H22BrFN4 B8530878 {2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B8530878.png)
{2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Intermediate: Benzimidazole derivative
- Reagent: 4-chlorobutyronitrile
- Conditions: Heating under reflux
Addition of Fluorophenylmethyl Group:
- Intermediate: Piperidinyl-benzimidazole derivative
- Reagent: 4-fluorobenzyl chloride
- Conditions: Base-catalyzed reaction
Formation of Hydrobromide Salt:
- Intermediate: Final product from the previous step
- Reagent: Hydrobromic acid
- Conditions: Acid-base reaction
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of {2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the piperidine ring and the fluorophenylmethyl group. The final step involves the formation of the hydrobromide salt.
-
Preparation of Benzimidazole Core:
- Starting material: o-phenylenediamine
- Reagent: Formic acid or other suitable formylating agents
- Conditions: Reflux in an appropriate solvent
化学反应分析
Types of Reactions: {2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid undergoes various chemical reactions, including:
-
Oxidation:
- Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate
- Conditions: Aqueous or organic solvents
- Products: Oxidized derivatives of the benzimidazole or piperidine rings
-
Reduction:
- Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
- Conditions: Anhydrous solvents
- Products: Reduced derivatives of the benzimidazole or piperidine rings
-
Substitution:
- Reagents: Nucleophiles such as amines or thiols
- Conditions: Base-catalyzed reactions
- Products: Substituted derivatives at the fluorophenylmethyl group
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, aqueous or organic solvents
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents
Substitution: Amines, thiols, base-catalyzed reactions
Major Products:
- Oxidized derivatives
- Reduced derivatives
- Substituted derivatives
科学研究应用
{2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid has a wide range of scientific research applications:
-
Chemistry:
- Used as a building block for the synthesis of more complex molecules
- Employed in the study of reaction mechanisms and kinetics
-
Biology:
- Investigated for its potential as a biochemical probe
- Studied for its interactions with various biological targets
-
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent
- Evaluated for its pharmacokinetic and pharmacodynamic properties
-
Industry:
- Utilized in the development of new materials and chemical processes
- Applied in the formulation of specialty chemicals and pharmaceuticals
作用机制
The mechanism of action of {2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The pathways involved may include:
-
Receptor Binding:
- Interaction with G-protein coupled receptors or ion channels
- Modulation of signal transduction pathways
-
Enzyme Inhibition:
- Binding to active sites of enzymes
- Inhibition of enzymatic activity, leading to altered metabolic pathways
相似化合物的比较
- 1-(4-fluorophenyl)-2-((1-methyl-4-piperidinyl)thio)ethanone hydrochloride
- (4-fluorophenyl){1-[(2-phenyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}methanone
Comparison:
Structural Differences: The presence of different functional groups and ring systems
Reactivity: Variations in chemical reactivity and stability
Applications: Differences in scientific research applications and potential therapeutic uses
{2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid stands out due to its unique combination of structural features and versatile applications in various fields of research.
属性
分子式 |
C19H22BrFN4 |
|---|---|
分子量 |
405.3 g/mol |
IUPAC 名称 |
1-[(4-fluorophenyl)methyl]-N-piperidin-4-ylbenzimidazol-2-amine;hydrobromide |
InChI |
InChI=1S/C19H21FN4.BrH/c20-15-7-5-14(6-8-15)13-24-18-4-2-1-3-17(18)23-19(24)22-16-9-11-21-12-10-16;/h1-8,16,21H,9-13H2,(H,22,23);1H |
InChI 键 |
KMFXNZBYGMWBAT-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


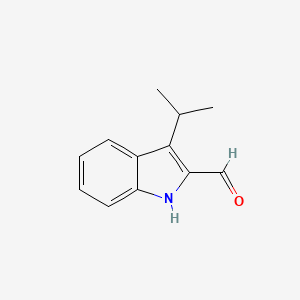
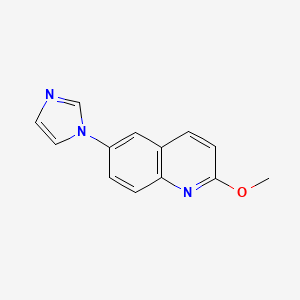
![5-[3-(4,4-Dimethoxycyclohex-1-en-1-yl)propyl]oxolan-2-one](/img/structure/B8530817.png)

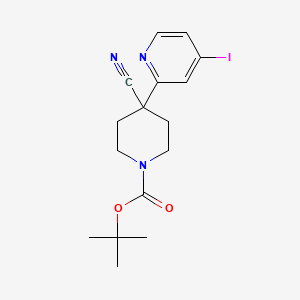
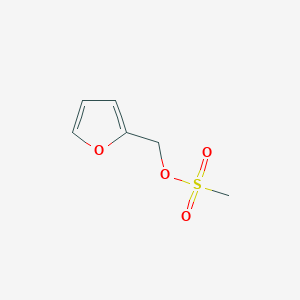


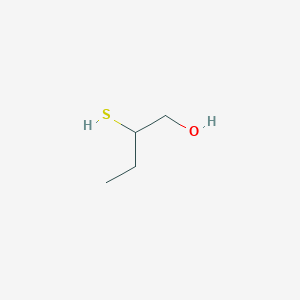
![1-Nitro-2-[2-(trifluoromethyl)phenoxy]benzene](/img/structure/B8530867.png)
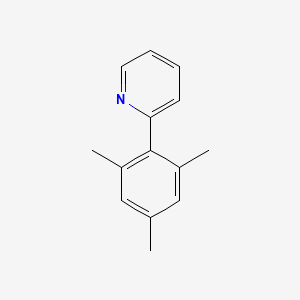

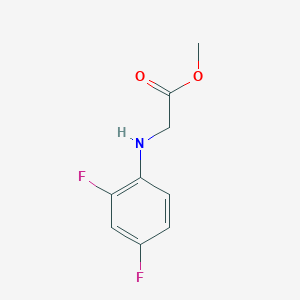
![2-[N-(2-hydroxyethyl)anilino]ethanol; 2-pyridinylboronic acid](/img/structure/B8530886.png)
